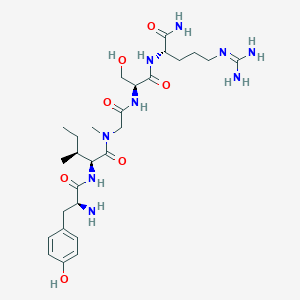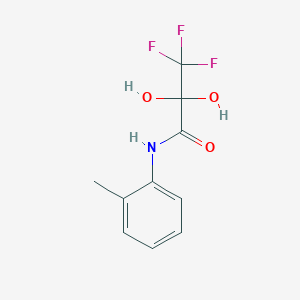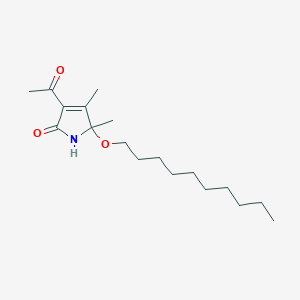
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is an organic compound with a complex structure It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methoxy groups, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. The methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
1-Bromo-3,4,5-trimethoxybenzene: Similar structure but lacks the isopropyl group.
1,2,4-Trimethoxybenzene: Lacks the bromine and isopropyl groups.
1,3,5-Trimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is unique due to the combination of bromine, methoxy, and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
144707-40-4 |
|---|---|
Formule moléculaire |
C12H17BrO3 |
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
1-bromo-2,4,5-trimethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO3/c1-7(2)10-11(15-4)8(13)6-9(14-3)12(10)16-5/h6-7H,1-5H3 |
Clé InChI |
RHKJHHQZQROKIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC(=C1OC)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)

methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)

![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)


![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)


